Cas no 1305208-37-0 ((3-Aminooxetan-3-yl)methanol)

(3-Aminooxetan-3-yl)methanol is a versatile heterocyclic building block featuring both an amino group and a hydroxymethyl substituent on an oxetane ring. This structure imparts unique reactivity, making it valuable in medicinal chemistry and drug discovery, particularly for the synthesis of bioisosteres or as a scaffold for fragment-based design. The oxetane ring enhances metabolic stability and solubility, while the functional groups allow for further derivatization via amidation, esterification, or nucleophilic substitution. Its compact, strained ring system can improve physicochemical properties in lead optimization. The compound is typically handled under inert conditions due to the reactivity of the oxetane and primary alcohol. Suitable for controlled modifications in peptide mimetics or small-molecule libraries.
(3-Aminooxetan-3-yl)methanol structure
(3-Aminooxetan-3-yl)methanol structure
Product Name:(3-Aminooxetan-3-yl)methanol
CAS No:1305208-37-0
MF:C4H9NO2
MW:103.119761228561
MDL:MFCD20926150
CID:1089592
PubChem ID:53346589
Update Time:2025-06-26

(3-Aminooxetan-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Aminooxetan-3-yl)methanol
    • 3-amino-3-hydroxymethyloxetane
    • AK140937
    • CTK8E2669
    • HT826
    • PB16909
    • 3-AMino-3-hydroxyMethylox...
    • SY047678
    • MFCD20926150
    • (3-Amino-3-oxetanyl)methanol
    • DB-003361
    • EN300-307198
    • (3-Amino-oxetan-3-yl)-methanol
    • 1305208-37-0
    • ((3-Aminooxetan-3-yl)methanol)
    • CS-0040896
    • SCHEMBL12171586
    • AKOS016015800
    • 3-Aminooxetane-3-methanol
    • DTXSID70693529
    • 3-Oxetanemethanol, 3-amino-
    • HBGXGFLFLLDTML-UHFFFAOYSA-N
    • A888730
    • ( 3-Aminooxetan-3-yl)methanol
    • AS-32711
    • MDL: MFCD20926150
    • Inchi: 1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2
    • InChI Key: HBGXGFLFLLDTML-UHFFFAOYSA-N
    • SMILES: O1CC(CO)(C1)N

Computed Properties

  • Exact Mass: 103.063328530g/mol
  • Monoisotopic Mass: 103.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 70.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 55.5Ų

Experimental Properties

  • Boiling Point: 193.3±25.0°C at 760 mmHg

(3-Aminooxetan-3-yl)methanol Security Information

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Additional information on (3-Aminooxetan-3-yl)methanol

Introduction to (3-Aminooxetan-3-yl)methanol (CAS No. 1305208-37-0)

(3-Aminooxetan-3-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1305208-37-0, is a significant compound in the field of chemical and pharmaceutical research. This molecule, featuring a unique oxetane ring structure appended with an amino and hydroxymethyl group, has garnered attention for its potential applications in drug development and synthetic chemistry. The oxetane ring, a three-membered cyclic ether, introduces rigidity and reactivity that can be exploited in designing novel bioactive molecules.

The structural motif of (3-Aminooxetan-3-yl)methanol makes it a versatile intermediate in organic synthesis. The presence of both an amino group and a hydroxymethyl group provides multiple sites for functionalization, enabling the construction of more complex structures. This property is particularly valuable in medicinal chemistry, where the ability to modify multiple positions on a molecular scaffold is often crucial for optimizing pharmacological properties such as solubility, bioavailability, and target binding affinity.

In recent years, there has been growing interest in oxetane derivatives due to their unique chemical behavior. Oxetanes are known for their high reactivity, which stems from the strain within the three-membered ring. This strain can be harnessed to facilitate various chemical transformations, making oxetane-containing compounds valuable tools in synthetic chemistry. For instance, the ring-opening reactions of oxetanes can be triggered by nucleophiles or bases, allowing for the introduction of new functional groups at specific positions.

One of the most compelling aspects of (3-Aminooxetan-3-yl)methanol is its potential application in the synthesis of biologically active compounds. The oxetane ring can serve as a scaffold for designing molecules that interact with biological targets. For example, studies have shown that oxetane derivatives can mimic the binding modes of certain natural products or drug molecules, providing a basis for structure-based drug design. The amino group can be further functionalized to introduce additional pharmacophores, while the hydroxymethyl group can be used to link different parts of a molecule or to modulate solubility.

Recent research has highlighted the utility of (3-Aminooxetan-3-yl)methanol in the development of novel therapeutic agents. For instance, researchers have explored its use as a precursor in the synthesis of kinase inhibitors, which are important in treating cancers and inflammatory diseases. The rigid structure of the oxetane ring can help to stabilize interactions between the inhibitor and its target protein, improving binding affinity and efficacy. Additionally, the presence of both an amino and hydroxymethyl group allows for further derivatization to fine-tune pharmacokinetic properties.

The synthesis of (3-Aminooxetan-3-yl)methanol itself is an area of active investigation. Various synthetic routes have been developed to access this compound efficiently and in high yield. One common approach involves the reaction of epoxides with amines under controlled conditions to form oxetane derivatives. These reactions often require careful optimization to ensure high selectivity and minimize side products. Advances in catalytic systems have also enabled more efficient synthesis methods, reducing reaction times and improving overall yields.

In addition to its pharmaceutical applications, (3-Aminooxetan-3-yl)methanol has potential uses in materials science and industrial chemistry. The unique reactivity of oxetane derivatives makes them useful in polymer chemistry, where they can be incorporated into polymers to impart specific properties such as flexibility or biodegradability. Furthermore, their ability to undergo controlled ring-opening reactions allows for the precise tailoring of polymer architectures.

The future prospects for (3-Aminooxetan-3-yl)methanol are promising, with ongoing research aimed at expanding its applications and understanding its fundamental properties. As synthetic methodologies continue to evolve, new ways to utilize this compound are likely to emerge. Additionally, computational studies may provide deeper insights into its reactivity and mechanism of action, further facilitating its use in drug discovery and material science.

In conclusion, (3-Aminooxetan-3-yl)methanol (CAS No. 1305208-37-0) is a multifaceted compound with significant potential in various fields. Its unique structural features make it a valuable intermediate in organic synthesis and a promising candidate for developing novel therapeutic agents. As research progresses, it is expected that new applications and innovations will continue to emerge, solidifying its importance in both academic and industrial settings.

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